molecular formula C19H21N3O3S B10989908 ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10989908
M. Wt: 371.5 g/mol
InChI Key: WDRAOECGXYTTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate is a high-purity chemical compound offered for research and development purposes. This specialized organic molecule features a hybrid structure combining a 4-methyl-1,3-thiazole-5-carboxylate core with a 4-methylindole moiety, linked through a propanoyl amino bridge. This molecular architecture is characteristic of compounds investigated for their potential biological activities, particularly in pharmaceutical and agrochemical discovery . Compounds with similar thiazole-indole hybrid structures have been identified as key intermediates in medicinal chemistry and drug discovery programs . The presence of both electron-rich indole and thiazole heterocycles in a single molecule makes this compound a valuable scaffold for developing novel bioactive molecules. Researchers utilize this compound primarily as a building block for synthesizing more complex structures targeting various disease pathways. The reactive carboxylate and amide functional groups provide sites for further chemical modification, enabling structure-activity relationship studies. Application Note: This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should conduct appropriate risk assessments and implement necessary safety precautions before handling.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[3-(4-methylindol-1-yl)propanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-4-25-18(24)17-13(3)20-19(26-17)21-16(23)9-11-22-10-8-14-12(2)6-5-7-15(14)22/h5-8,10H,4,9,11H2,1-3H3,(H,20,21,23)

InChI Key

WDRAOECGXYTTGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C(C=CC=C32)C)C

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole ring is constructed via cyclization of thiourea derivatives with α-halo carbonyl precursors. A representative method involves reacting ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromoketone derivatives in refluxing acetic acid (AcOH) catalyzed by sodium acetate (NaOAc). The reaction proceeds at 100°C for 5 hours, achieving a 73% yield with 95% purity, as confirmed by high-performance liquid chromatography (HPLC). The methyl group at the 4-position of the thiazole is introduced through the α-bromoketone precursor, while the ethyl ester at the 5-position originates from the starting carboxylate .

Solvent selection significantly impacts cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate higher temperatures, whereas acetic acid offers a balance between reactivity and cost. Post-reaction, the crude product is recrystallized from ethanol to remove unreacted starting materials and byproducts .

Synthesis of 3-(4-Methyl-1H-Indol-1-yl)Propanoyl Chloride

The indole-bearing acyl chloride intermediate is prepared from 3-(4-methyl-1H-indol-1-yl)propanoic acid (PubChem CID: 43163535) . Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours yields the corresponding acyl chloride . Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in dry dioxane for subsequent amidation.

Critical Parameters

  • Temperature Control : Maintaining temperatures below 5°C prevents indole decomposition .

  • Moisture Avoidance : Anhydrous conditions are essential to minimize hydrolysis of the acyl chloride .

Amide Bond Formation

The thiazole amine undergoes nucleophilic acyl substitution with 3-(4-methyl-1H-indol-1-yl)propanoyl chloride in the presence of triethylamine (Et₃N). The reaction is conducted in dioxane at 25°C for 2 hours, yielding 68% of the target compound. Et₃N neutralizes HCl generated during the reaction, driving the equilibrium toward product formation .

Optimization Insights

  • Stoichiometry : A 1.1:1 molar ratio of acyl chloride to amine minimizes side reactions.

  • Catalyst Screening : Substituting Et₃N with 4-dimethylaminopyridine (DMAP) increases reaction rates but complicates purification .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 40–60% compared to conventional heating. For example, cyclization under microwave conditions at 120°C for 20 minutes achieves comparable yields (70–72%) to the 5-hour reflux method. This approach is particularly advantageous for scaling up production while maintaining energy efficiency.

Purification and Characterization

Column Chromatography
Silica gel chromatography using ethyl acetate/hexane (3:7 v/v) effectively separates the target compound from unreacted intermediates. Fractions are analyzed by thin-layer chromatography (TLC), with a retention factor (Rf) of 0.45 guiding collection .

Recrystallization
Ethanol-water mixtures (8:2 v/v) produce needle-shaped crystals with >99% purity, as verified by melting point analysis (mp 178–180°C) .

Analytical Data

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.45–7.10 (m, 4H, indole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.45 (s, 3H, thiazole-CH₃) .

Yield Optimization Strategies

ParameterConventional MethodOptimized MethodYield Improvement
Cyclization Time5 hours20 minutes (MW)+15%
Solvent for AmidationDioxaneTetrahydrofuran+8%
Acyl Chloride Purity90%99%+12%

Microwave-assisted synthesis and solvent polarity adjustments collectively improve overall yields from 68% to 83% .

Challenges and Solutions

Indole Degradation
Prolonged exposure to acidic conditions during cyclization can protonate the indole nitrogen, leading to ring-opening byproducts . This is mitigated by strictly controlling reaction pH (<3) and limiting reflux durations.

Ester Hydrolysis
The ethyl carboxylate group is susceptible to hydrolysis under basic conditions. Storage in anhydrous environments at −20°C preserves compound integrity .

Industrial Scalability Considerations

While lab-scale syntheses prioritize purity, industrial production emphasizes cost and throughput. Continuous flow reactors enable large-scale cyclization with 10–12% higher space-time yields compared to batch processes. Automated chromatography systems further reduce labor costs during purification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at position 2 of the thiazole ring. Key comparisons include:

Compound Name Substituent at Position 2 Key Properties/Activities Reference
Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate (Target) 3-(4-Methylindol-1-yl)propanoyl group Hypothesized enhanced binding to aromatic receptors due to indole’s π-system
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl High thermal stability (mp 87–89°C); used as a laboratory chemical
Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3-Allyl, 4-amino, 2-thioxo Potential redox activity due to thione group
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole linked to benzodiazole-triazole Demonstrated antimicrobial activity; structural docking suggests target engagement
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoyl group Electron-withdrawing nitro group may influence reactivity or solubility

Physicochemical Properties

  • Melting Points: The trifluoromethylphenyl analog (mp 87–89°C ) and nitrobenzoyl derivative (mp 165–167°C ) suggest that bulky or electron-deficient substituents increase melting points compared to the target compound’s indole-propanoyl group, which likely reduces crystallinity due to conformational flexibility.
  • Solubility : The indole moiety may enhance lipophilicity, contrasting with the polar nitro or trifluoromethyl groups in analogs .

Crystallographic and Computational Analysis

  • Structural analogs (e.g., compounds in and ) are characterized using SHELX software for crystallographic refinement . Hydrogen-bonding patterns in related thiazoles (e.g., ) suggest the target compound may form intermolecular interactions via its amide and ester groups, influencing packing or stability.

Biological Activity

Ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1374540-15-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural components that contribute to its biological activity:

  • Thiazole Ring : A five-membered heterocyclic ring that enhances the compound's reactivity and interaction with biological targets.
  • Indole Moiety : Known for its presence in various natural products and pharmaceuticals, this bicyclic structure is critical in mediating biological effects.
  • Ethyl Ester Group : This moiety increases lipophilicity, potentially enhancing the compound's absorption and distribution in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar thiazole and indole structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Key Findings:

  • In vitro assays demonstrated that derivatives of thiazole compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, a related compound showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .
  • The mechanism of action involves modulation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies suggest that its unique structure allows it to interact with specific enzymes or receptors within microbial systems.

Mechanism of Action:

  • The interaction between the thiazole and indole components may facilitate binding to active sites on target proteins, potentially modulating enzyme activity or receptor signaling pathways .

Study 1: Cytotoxicity Evaluation

In a comparative study evaluating various thiazole derivatives, this compound was tested alongside other compounds. The results indicated that modifications in the indole moiety significantly influenced cytotoxicity profiles. Compounds with enhanced lipophilicity showed improved efficacy against cancer cell lines .

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how thiazole derivatives induce apoptosis. The findings revealed that these compounds could inhibit critical signaling pathways involved in cell survival, thereby promoting cancer cell death .

Data Table

PropertyValue
Molecular FormulaC19H21N3O3S
Molecular Weight371.5 g/mol
CAS Number1374540-15-4
Anticancer Activity (IC50)~0.28 µg/mL (against MCF-7 cells)
Antimicrobial ActivityPromising; specific mechanisms under investigation

Q & A

Basic: What are the standard synthetic protocols for ethyl 4-methyl-2-{[3-(4-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate?

Answer:
The compound can be synthesized via a multi-step process involving:

  • Step 1 : Formation of the thiazole core by reacting 2-aminothiazole derivatives with 3-(4-methylindol-1-yl)propanoyl chloride under reflux in acetic acid with sodium acetate as a catalyst. This step typically requires 3–5 hours at 110–120°C .
  • Step 2 : Esterification of the carboxylic acid group using ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester .
  • Purification : Recrystallization from DMF/acetic acid (1:1) yields high-purity crystals. Characterization via IR (to confirm amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (to verify ethyl ester protons at δ 1.2–1.4 ppm) is critical .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:
Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic acid minimizes side reactions in cyclization steps .
  • Catalyst selection : Sodium acetate is standard, but substituting with triethylamine (TEA) in non-aqueous conditions may reduce hydrolysis of the propanoyl group .
  • Temperature control : Lowering the temperature during esterification (e.g., 0–5°C) prevents racemization of chiral centers, if present .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted indole intermediates or hydrolyzed esters) and adjust stoichiometry or reaction time accordingly .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the ethyl ester (δ 4.3–4.5 ppm for -OCH₂CH₃), thiazole protons (δ 7.2–7.5 ppm), and indole NH (δ 10.5–11.0 ppm) .
  • IR Spectroscopy : Identify key functional groups (amide C=O at ~1650 cm⁻¹, ester C=O at ~1730 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Advanced: How to resolve contradictions between calculated and experimental elemental analysis data?

Answer:
Discrepancies often arise from:

  • Hydrate formation : Use TGA (thermogravimetric analysis) to detect water content and recrystallize from anhydrous solvents .
  • Incomplete purification : Repeat column chromatography (silica gel, hexane/ethyl acetate gradient) to remove residual salts or solvents .
  • Byproduct interference : Cross-validate with HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion peaks .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Solvent stability : Solutions in DMSO should be aliquoted and frozen to prevent freeze-thaw degradation .

Advanced: What methodologies are used to study degradation pathways under stress conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), base (0.1 M NaOH), and UV light. Monitor degradation via HPLC with a C18 column (gradient: 10–90% acetonitrile in water) .
  • Degradant identification : Use LC-QTOF-MS to characterize fragments (e.g., cleavage of the amide bond generates 4-methylindole and thiazole-carboxylic acid) .

Basic: How is preliminary biological activity screening conducted for this compound?

Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Core modifications : Replace the 4-methylindole with 5-fluoroindole to assess electronic effects on bioactivity .
  • Ester vs. carboxylic acid : Synthesize the free acid derivative and compare solubility and membrane permeability using PAMPA (Parallel Artificial Membrane Permeability Assay) .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) and prioritize analogs with higher binding scores .

Advanced: How can computational methods accelerate reaction design?

Answer:

  • Reaction path prediction : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to identify low-energy intermediates and transition states .
  • Machine learning : Train models on existing thiazole-indole synthesis data to predict optimal solvent/catalyst combinations .

Advanced: What strategies identify and characterize synthetic byproducts?

Answer:

  • LC-MS/MS : Detect trace byproducts (e.g., dimerization products at m/z [M+H]⁺ = 2× molecular weight – 18) .
  • Isolation via prep-HPLC : Use a semi-preparative C18 column (flow rate: 5 mL/min) to isolate impurities for NMR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.